molecular formula C24H20O5 B6119713 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B6119713
M. Wt: 388.4 g/mol
InChI Key: PWRNAUWAHCFGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate, also known as EMA, is a chemical compound that belongs to the class of coumarin derivatives. EMA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, studies have suggested that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been reported to have various biochemical and physiological effects. Studies have shown that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. However, 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has some limitations for lab experiments. It is a highly lipophilic compound, which can limit its solubility in aqueous solutions. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can also exhibit non-specific binding, which can affect the accuracy of the results.

Future Directions

There are several future directions for research on 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate. One possible direction is to investigate the potential of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the structure-activity relationship of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its analogs to identify compounds with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its potential side effects.
Conclusion:
In conclusion, 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate and its analogs.

Synthesis Methods

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. The most commonly used method for synthesizing 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate is the Perkin reaction, which involves the condensation of 2-naphthol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene.

Scientific Research Applications

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and pharmaceuticals. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate can inhibit the growth of cancer cells and induce apoptosis. 6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate has also been reported to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

(6-ethyl-2-methyl-3-naphthalen-2-yloxy-4-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-4-16-12-20-22(13-21(16)28-15(3)25)27-14(2)24(23(20)26)29-19-10-9-17-7-5-6-8-18(17)11-19/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRNAUWAHCFGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-methyl-3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.